3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(3-hydroxypropyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10,13-14H,2-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTILCBBQTIFAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCCO)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41009-85-2 | |
| Record name | 3-[3-(3-hydroxypropyl)phenyl]propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Spectroscopic and Structural Elucidation of 3 3 3 Hydroxypropyl Phenyl Propan 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a detailed analysis is impossible. However, one could predict the general features of the NMR spectra.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Techniques
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the meta-substituted ring, the methylene (B1212753) protons of the two propyl chains, and the hydroxyl protons. The aromatic protons would likely appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The methylene protons adjacent to the hydroxyl groups (-CH₂OH) would be expected at a different chemical shift than the other methylene protons in the propyl chains.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the benzene (B151609) ring and the propyl side chains. The carbon atoms attached to the hydroxyl groups would be shifted downfield. Due to the symmetry of the molecule, the number of aromatic signals would be reduced.
Solid-State NMR Characterization
Solid-state NMR could provide information on the molecular packing and conformation of the compound in the solid state, but no such studies have been found.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol functional groups. C-H stretching vibrations of the aromatic ring would be expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chains would appear just below 3000 cm⁻¹. Characteristic absorptions for the C-C stretching of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. A C-O stretching vibration would also be present, typically in the 1000-1200 cm⁻¹ range.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations, particularly the ring breathing mode, would be expected to produce strong signals. The C-H stretching and bending modes of both the aromatic and aliphatic parts of the molecule would also be active.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of water from the alcohol groups and cleavage of the propyl side chains, providing further structural confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. nih.govwikipedia.org The fundamental principle behind this method is the diffraction of an X-ray beam by the ordered array of atoms within a crystalline solid. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the precise positions of the individual atoms and the bonds between them can be deduced, providing an unambiguous determination of the molecule's solid-state conformation. nih.govwikipedia.org
The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector, and the data is processed to yield a set of crystallographic parameters.
Table 1: Key Information from a Hypothetical X-ray Crystallography Experiment
| Parameter | Description | Hypothetical Value for a Phenylpropanol Derivative |
| Crystal System | The symmetry classification of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 5.8, c = 15.2 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 98.5, γ = 90 |
| Z | The number of molecules per unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray crystallographic analysis. A search of the current literature did not yield specific X-ray crystallographic data for 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol.
Detailed research findings from such an analysis would reveal crucial information about the molecule's conformation in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, this would elucidate the orientation of the two hydroxypropyl side chains relative to the phenyl ring and to each other. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which dictate the crystal packing, would be identified.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable for chiral derivatives)
Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore would not exhibit a chiroptical response. However, if chiral centers were introduced into the molecule, for instance through substitution on the propyl chains, a pair of enantiomers would result. In such cases, chiroptical methods would be indispensable for determining the enantiomeric excess (ee) of a sample, which is a measure of the relative amounts of the two enantiomers.
The most common chiroptical techniques include circular dichroism (CD) and optical rotatory dispersion (ORD). CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of linearly polarized light as a function of wavelength. The sign and magnitude of the observed signals are characteristic of a specific enantiomer and its concentration.
The determination of enantiomeric excess is crucial in many fields, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. researchgate.net While direct chiroptical analysis is one approach, the enantiomeric excess of chiral alcohols is often determined by reacting them with a chiral derivatizing agent to form diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy. researchgate.netscielo.br
Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Technique | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |
| Optical Rotation | Specific Rotation [α] | +15.2° (c=1, CHCl₃) | -15.2° (c=1, CHCl₃) |
| Circular Dichroism | Molar Ellipticity [θ] at λ_max | +5000 deg·cm²/dmol at 220 nm | -5000 deg·cm²/dmol at 220 nm |
Note: This table presents hypothetical data to illustrate the principles of chiroptical spectroscopy for a chiral derivative of the title compound. As this compound is achiral, this technique is not directly applicable to the parent compound.
Chemical Reactivity and Mechanistic Investigations of 3 3 3 Hydroxypropyl Phenyl Propan 1 Ol
Oxidation and Reduction Pathways of the Hydroxyl Groups
The presence of two primary hydroxyl groups in 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol offers multiple possibilities for oxidation and reduction reactions. The selectivity of these transformations is a key aspect of its chemistry.
Selective Oxidation to Carbonyl Derivatives
The primary alcohol groups of this compound can be selectively oxidized to the corresponding aldehydes or carboxylic acids under controlled conditions. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically employed for the selective conversion of primary alcohols to aldehydes.
For instance, the selective oxidation of one hydroxyl group would yield 3-[3-(3-oxopropyl)phenyl]propan-1-ol or 3-[3-(3-hydroxypropyl)phenyl]propanal. Complete oxidation of both hydroxyl groups would result in the formation of 3,3'-(1,3-phenylene)dipropanal or, with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid, 3,3'-(1,3-phenylene)dipropionic acid.
| Oxidizing Agent | Product(s) | Reaction Conditions |
| Pyridinium chlorochromate (PCC) | 3-[3-(3-oxopropyl)phenyl]propan-1-ol, 3,3'-(1,3-phenylene)dipropanal | Anhydrous dichloromethane, Room temperature |
| Dess-Martin periodinane | 3-[3-(3-oxopropyl)phenyl]propan-1-ol, 3,3'-(1,3-phenylene)dipropanal | Dichloromethane, Room temperature |
| Potassium permanganate (KMnO4) | 3,3'-(1,3-phenylene)dipropionic acid | Basic aqueous solution, Heat |
Chemoselective Reduction Strategies
While the hydroxyl groups are already in a reduced state, chemoselective reduction strategies become relevant for derivatives of this compound, such as the corresponding aldehydes or ketones. The reduction of a carbonyl group in the presence of other reducible functional groups requires specific reducing agents. For the selective reduction of an aldehyde to a primary alcohol, sodium borohydride (B1222165) (NaBH4) is a commonly used reagent due to its mild nature. It can selectively reduce aldehydes and ketones without affecting other functional groups like esters or carboxylic acids.
For example, if one of the hydroxyl groups of this compound was oxidized to an aldehyde, it could be selectively reduced back to the alcohol using NaBH4 in a protic solvent like ethanol (B145695) or methanol.
| Reducing Agent | Substrate | Product |
| Sodium borohydride (NaBH4) | 3-[3-(3-oxopropyl)phenyl]propan-1-ol | This compound |
Functional Group Interconversions at Hydroxyl Moieties (e.g., Esterification, Etherification)
The hydroxyl groups of this compound are versatile handles for functional group interconversions, most notably esterification and etherification.
Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. The reaction can be controlled to favor mono- or di-esterification by adjusting the stoichiometry of the reactants. For example, reaction with one equivalent of acetyl chloride would predominantly yield the monoacetate ester, while an excess would lead to the diacetate.
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles to displace a leaving group from an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups. Selective mono-etherification can be challenging but may be achieved by using a bulky base or by controlling the reaction stoichiometry.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic acid, acid catalyst | Mono- or Di-ester |
| Acid chloride, base | Mono- or Di-ester | |
| Etherification | Alkyl halide, strong base | Mono- or Di-ether |
Electrophilic Aromatic Substitution Reactions of the Phenyl Core
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The two hydroxypropyl substituents influence the reactivity and regioselectivity of these reactions.
Regioselectivity and Reaction Kinetics
The two 3-hydroxypropyl groups are alkyl groups, which are known to be activating and ortho, para-directing substituents in electrophilic aromatic substitution. However, since they are located in a meta relationship to each other on the phenyl ring, their directing effects are additive. Both groups will direct incoming electrophiles to the positions ortho and para to themselves.
This results in three possible positions for substitution: C2, C4, and C6. The C4 and C6 positions are equivalent due to the symmetry of the molecule. The C2 position is sterically hindered by the two adjacent substituents. Therefore, substitution is most likely to occur at the C4 and C6 positions. The reaction kinetics are expected to be faster than that of benzene due to the activating nature of the two alkyl groups.
Thermal and Chemical Degradation Pathways of the Compound
The stability of this compound under thermal and chemical stress is a critical aspect of its chemical profile. While specific studies on this particular diol are not extensively documented, its degradation pathways can be inferred from the behavior of its constituent functional groups—primary alcohols and a substituted benzene ring—and related chemical structures.
Thermal degradation, induced by high temperatures in an inert atmosphere, would likely proceed through the dissociation of its chemical bonds. For molecules containing hydroxyl groups, proposed thermal degradation mechanisms often involve dehydration to form alkenes and water. Another pathway could be the homolytic cleavage of C-C or C-O bonds, leading to the formation of smaller radical fragments which can then recombine or react further to form a complex mixture of smaller volatile compounds. For instance, general mechanisms for the pyrolysis of alcohols can include dehydration and dehydrogenation.
Chemical degradation involves the breakdown of the molecule under the influence of various reagents. The susceptibility of this compound to chemical degradation is primarily dictated by its two primary alcohol functional groups.
Oxidative Degradation : Strong oxidizing agents can lead to the cleavage of the molecule. The primary alcohol groups can be oxidized to aldehydes and subsequently to carboxylic acids. Under harsh oxidative conditions, the aromatic ring can be opened, or the propyl side chains can be cleaved from the ring. For example, studies on the microbial degradation of related compounds like 3-phenylpropionate (B1229125) show a pathway involving initial dioxygenase-mediated hydroxylation of the aromatic ring, followed by ring cleavage and further metabolism of the aliphatic chain. ethz.ch This highlights a potential pathway for biodegradation, a form of chemical degradation.
Acid/Base-Catalyzed Degradation : In the presence of strong acids and heat, elimination reactions (dehydration) can be catalyzed, leading to the formation of unsaturated compounds. While the C-O bonds of the alcohols are generally stable to base, extreme conditions could potentially promote degradation pathways.
The table below summarizes potential degradation products based on general chemical principles.
| Degradation Type | Potential Reagents/Conditions | Key Intermediates/Pathways | Potential Final Products |
| Thermal | High Temperature (>300°C), Inert Atmosphere | Dehydration, C-C Bond Cleavage | Alkenes, Water, Carbon Dioxide, Smaller Hydrocarbons |
| Oxidative | Strong Oxidants (e.g., KMnO₄, CrO₃) | Oxidation of Alcohols, Ring Opening | 3-(3-carboxypropyl)benzoic acid, Benzene-1,3-dicarboxylic acid, CO₂, H₂O |
| Biochemical | Microbial Enzymes (e.g., dioxygenases) | Ring Hydroxylation, Ring Fission | Catechol derivatives, Aliphatic acids (e.g., Succinate) ethz.ch |
Mechanistic Studies of Select Reactions Involving the Phenyl-Substituted Diol
The reactivity of this compound is centered around its two primary alcohol groups. Mechanistic studies on analogous non-vicinal diols and primary alcohols provide insight into how this compound likely participates in common organic reactions such as oxidation and esterification.
Oxidation Mechanism
The oxidation of the primary alcohol groups in this compound to form aldehydes or carboxylic acids is a key transformation. Studies on the oxidation of non-vicinal diols by reagents like benzyltrimethylammonium (B79724) tribromide (BTMAB) suggest that the reaction proceeds via a hydride ion transfer mechanism. researchgate.net This is distinct from the glycol-bond fission mechanism observed in vicinal diols (1,2-diols). researchgate.net
The proposed mechanism involves the following steps:
Formation of an intermediate complex between the alcohol and the oxidizing species (e.g., tribromide ion).
The rate-determining step involves the transfer of a hydride ion (H⁻) from the carbon bearing the hydroxyl group to the oxidant.
The intermediate then collapses to form the carbonyl product (an aldehyde in this case) and the reduced form of the oxidant.
Kinetics for this type of reaction typically show a first-order dependence on the oxidant and Michaelis-Menten type kinetics with respect to the diol, indicating the formation of a pre-equilibrium complex. researchgate.net
The table below shows representative kinetic data for the oxidation of a non-vicinal diol, propane-1,3-diol, which shares a similar structural feature with the side chains of the target compound. researchgate.net
| Parameter | Value for Propane-1,3-diol |
| K (dm³ mol⁻¹ s⁻¹) | 5.25 |
| Kₘ (mol dm⁻³) | 0.13 |
| Reaction Type | Hydride Ion Transfer |
Data is illustrative for a related non-vicinal diol to demonstrate typical reaction kinetics. researchgate.net
Esterification Mechanism
The conversion of the alcohol groups to esters via reaction with a carboxylic acid is a fundamental reaction for this diol. The most common mechanism for this transformation under acidic conditions is the Fischer esterification. masterorganicchemistry.com This is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com
The mechanism can be detailed in several discrete, reversible steps:
Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon, making it a much stronger electrophile.
Nucleophilic Attack: One of the primary alcohol groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).
Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
To drive the reaction to completion, water is typically removed as it is formed, in accordance with Le Châtelier's principle. masterorganicchemistry.com
| Step # | Step Name | Description |
| 1 | Protonation | The carbonyl oxygen of the carboxylic acid is protonated. |
| 2 | Nucleophilic Attack | The alcohol oxygen attacks the electrophilic carbonyl carbon. |
| 3 | Proton Transfer | A proton is transferred to one of the -OH groups to form a good leaving group. |
| 4 | Elimination | A molecule of water is eliminated, and the carbonyl double bond is reformed. |
| 5 | Deprotonation | The catalyst is regenerated, yielding the final ester. |
Computational and Theoretical Chemistry Studies of 3 3 3 Hydroxypropyl Phenyl Propan 1 Ol
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. However, specific studies applying these methods to 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol have not been identified in the current body of scientific literature.
Density Functional Theory (DFT) Studies for Molecular Geometry and Energy
No published studies were found that specifically use Density Functional Theory (DFT) to calculate the optimized molecular geometry, bond lengths, bond angles, or energetic properties of this compound. While DFT is a common method for such determinations, results for this compound are not available.
HOMO-LUMO Analysis and Reactivity Descriptors
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic transitions. A literature search did not yield any studies that have calculated the HOMO-LUMO energy gap or other reactivity descriptors (such as chemical hardness, softness, or electrophilicity index) for this compound.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility and dynamic behavior of molecules over time. There are no specific MD simulation studies in the available literature that analyze the conformational landscape, stability of different conformers, or dynamic properties of this compound.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic parameters, which can aid in the structural elucidation of compounds. However, no theoretical studies predicting the NMR chemical shifts (¹H or ¹³C) or vibrational frequencies (IR/Raman) for this compound could be located.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the chemical structure of a compound and its reactivity. The development of QSRR models requires a dataset of related compounds and their measured reactivity. No such studies involving this compound as part of a dataset for QSRR modeling have been published.
Theoretical Insights into Intermolecular Interactions and Hydrogen Bonding
The two hydroxyl groups in this compound suggest a strong potential for both intramolecular and intermolecular hydrogen bonding, which would significantly influence its physical properties. Despite this, there is a lack of specific theoretical studies that have investigated the nature, strength, or geometry of hydrogen bonding and other intermolecular interactions for this molecule.
Derivatization and Analog Design of 3 3 3 Hydroxypropyl Phenyl Propan 1 Ol
Strategies for Selective Functionalization of Hydroxyl Groups
A primary challenge in the derivatization of 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol is achieving selective functionalization of one of the two chemically equivalent primary hydroxyl groups. The direct, stoichiometric functionalization of such symmetrical diols often results in a statistical mixture of the starting material, the desired mono-functionalized product, and the di-functionalized byproduct, leading to low yields and complex purification challenges. researchgate.net To overcome this, several modern catalytic strategies have been developed to achieve high selectivity for mono-derivatization. ualberta.ca
Catalytic methods often rely on temporarily altering the symmetry of the diol by forming a transient intermediate with a catalyst. Boronic acid catalysis, for instance, can facilitate regioselective monofunctionalization through the reversible formation of a boronic ester, which enhances the nucleophilicity of one oxygen atom over the other. ualberta.ca Similarly, certain lanthanide(III) salts have been shown to catalyze the mono-acylation of symmetrical diols by chelating both the diol and the acylating agent, promoting an intramolecular-like acyl transfer. researchgate.net
Enzymatic catalysis, particularly with lipases like Candida antarctica lipase (B570770) B (CALB), offers another highly selective method for the monoesterification of symmetric diols. rsc.org These biocatalytic approaches can provide high yields of the monoester under mild reaction conditions. Furthermore, advancements in chemical engineering have introduced flow reactor systems for these transformations. Flow chemistry can improve selectivity for monotetrahydropyranylation by precisely controlling reaction time and conditions, minimizing the formation of the di-protected byproduct. scirp.org
| Strategy | Reagents/Catalyst | Potential Product(s) | Key Advantage |
| Statistical Acylation | 1 eq. Acetyl Chloride, Pyridine | Mixture of mono- and di-acetate | Simple procedure |
| Boronic Acid Catalysis | Arylboronic acid, Benzoyl Chloride | Mono-benzoate ester | High regioselectivity for mono-functionalization ualberta.ca |
| Lanthanide Catalysis | YbCl₃, Acetic Anhydride | Mono-acetate ester | Catalytic, proceeds via chelation researchgate.net |
| Enzymatic Esterification | Candida antarctica lipase B (CALB), Hexanoic acid | Mono-hexanoate ester | High selectivity, mild conditions rsc.org |
| Flow Chemistry | Dihydropyran (DHP), Camphorsulfonic acid (CSA) | Mono-THP ether | Improved selectivity, scalable scirp.org |
Synthesis of Substituted Phenylpropanol Analogs for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how specific structural features of a molecule influence its biological activity or physical properties. nih.govresearchgate.net For this compound, analogs can be synthesized by modifying the aromatic ring, the length and branching of the alkyl chains, or the nature of the terminal functional groups.
Aromatic ring substitution is a common strategy to modulate electronic properties, lipophilicity, and steric profile. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the parent benzene (B151609) ring, typically after protecting the hydroxyl groups. Subsequent manipulation of these newly introduced functional groups can yield a diverse library of analogs. For example, a nitro group can be reduced to an amine, which can then be further derivatized.
Modifications to the two propyl chains can probe the importance of chain length and flexibility. Analogs with shorter (ethyl) or longer (butyl) chains, or with branching, can be synthesized from appropriately substituted benzene precursors. The nature of the terminal hydroxyl groups can also be altered to amides, ethers, or carboxylic acids to investigate the role of hydrogen bonding and polarity. The collective data from these analogs helps to build a comprehensive SAR model, guiding the design of compounds with optimized activity. nih.gov
| Analog Type | Example Structure | Rationale for Synthesis (SAR) |
| Ring Substitution (Electron-withdrawing) | 3-[3-(3-Hydroxypropyl)-4-nitrophenyl]propan-1-ol | To probe the effect of reduced electron density on the aromatic ring. |
| Ring Substitution (Electron-donating) | 3-[4-Amino-3-(3-hydroxypropyl)phenyl]propan-1-ol | To investigate the influence of a hydrogen-bond donor and increased electron density. |
| Ring Substitution (Halogen) | 3-[4-Chloro-3-(3-hydroxypropyl)phenyl]propan-1-ol | To assess the impact of lipophilicity and steric bulk. |
| Chain Length Variation | 2-[3-(2-Hydroxyethyl)phenyl]ethan-1-ol | To determine the importance of the linker length and flexibility. |
| Terminal Group Modification | 3-[3-(3-Aminopropyl)phenyl]propan-1-amine | To evaluate the role of the terminal hydroxyl groups in hydrogen bonding interactions. |
Preparation of Macrocyclic and Polymeric Derivatives
The difunctional nature of this compound makes it an excellent building block for the synthesis of larger, more complex architectures such as macrocycles and polymers. wikipedia.org
Macrocyclic Derivatives: Macrocycles can be prepared through the intermolecular reaction of the diol with a suitable difunctional linker molecule under high-dilution conditions to favor cyclization over polymerization. For example, reaction with a dihalide, such as 1,3-bis(bromomethyl)benzene, via a double Williamson ether synthesis would yield a macrocyclic polyether. researchgate.net Similarly, condensation with diacyl chlorides or activated dicarboxylic acids can produce macrocyclic esters (macrolactones). These cyclic structures can act as host molecules in supramolecular chemistry or possess unique biological activities. researchgate.net
Polymeric Derivatives: As a diol monomer, this compound is well-suited for step-growth polymerization. Polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) yields aromatic-aliphatic polyesters. derpharmachemica.comwhiterose.ac.uk These materials can exhibit interesting thermal and mechanical properties, combining the rigidity of the benzene core with the flexibility of the propyl linkers. The enzymatic synthesis of polyesters using lipases has also emerged as a sustainable alternative to traditional chemocatalysis for monomers of this type. bioplasticsnews.com Furthermore, reaction with diisocyanates can produce polyurethanes, a versatile class of polymers with a wide range of applications.
| Derivative Type | Co-monomer / Reagent | Resulting Linkage | Potential Application |
| Macrocyclic Ether | 1,3-Bis(bromomethyl)benzene | Ether (-O-) | Host-guest chemistry, ionophores |
| Macrocyclic Ester | Terephthaloyl chloride | Ester (-COO-) | Synthetic receptors |
| Polyester | Adipoyl chloride | Ester (-COO-) | Biodegradable plastics, fibers derpharmachemica.com |
| Polyurethane | Hexamethylene diisocyanate (HMDI) | Urethane (-NHCOO-) | Elastomers, foams, coatings |
| Polyether | 1,4-Dibromobutane | Ether (-O-) | Engineering plastics acs.org |
Design and Synthesis of Labeled Compounds for Mechanistic Studies (e.g., Isotopic Labeling)
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative mass spectrometry. acs.org The introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) into the structure of this compound can provide detailed information about its chemical and biological fate.
Deuterium (B1214612) (²H) labeling is a common strategy. The two carbons adjacent to the hydroxyl groups (the α-positions) are prime targets for deuteration. This can be achieved by preparing the corresponding dicarboxylic acid precursor, converting it to a diester, and then performing a reductive deuteration using a deuterium source like D₂O with a reducing agent such as samarium(II) iodide. organic-chemistry.org Alternatively, palladium-catalyzed hydrogen-deuterium exchange reactions can be used to label specific positions, including benzylic sites or the aromatic ring itself, under milder conditions. nih.gov
Carbon-13 labeling typically requires a more involved synthetic approach, starting from a commercially available ¹³C-labeled precursor, such as ¹³C₆-benzene. The propyl alcohol side chains would then be constructed onto this labeled core. While more synthetically demanding, ¹³C-labeling provides a powerful probe for NMR-based mechanistic studies and metabolic flux analysis. nih.gov These labeling techniques are crucial for understanding how the molecule is processed and transformed in a chemical or biological system.
| Isotope | Labeling Position | Potential Synthetic Method | Application |
| Deuterium (²H) | α- to hydroxyl groups | Reductive deuteration of the corresponding diester with SmI₂/D₂O organic-chemistry.org | Elucidating metabolic oxidation pathways (Kinetic Isotope Effect) |
| Deuterium (²H) | Aromatic ring | Iridium-catalyzed H/D exchange under D₂ gas acs.org | Internal standard for mass spectrometry |
| Carbon-13 (¹³C) | Aromatic ring | Synthesis starting from ¹³C₆-benzene | Mechanistic studies using ¹³C NMR spectroscopy |
| Carbon-14 (¹⁴C) | Propyl chain | Synthesis using a ¹⁴C-labeled alkylating agent | ADME (Absorption, Distribution, Metabolism, Excretion) studies |
Advanced Analytical Methodologies for 3 3 3 Hydroxypropyl Phenyl Propan 1 Ol
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for the separation and quantification of 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol from reaction mixtures, impurities, or complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While direct analysis of this compound by GC is possible, its two polar hydroxyl groups can lead to peak tailing and potential interaction with the stationary phase. For robust and reproducible analysis, derivatization of the hydroxyl groups to form more volatile and less polar ethers or esters is a common strategy. The selection of the GC column is critical; polar stationary phases, such as those containing polyethylene (B3416737) glycol, are often employed for the analysis of diols and other polar compounds to achieve adequate retention and separation. sigmaaldrich.com Non-polar columns, like those with poly(dimethylsiloxane), can also be used to minimize strong interactions and reduce peak tailing. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for polar and non-volatile compounds, making it highly suitable for this compound. nih.govnih.gov Reversed-phase (RP-HPLC) is the most common mode used, where a non-polar stationary phase (like C18) is paired with a polar mobile phase. mdpi.com A gradient elution, typically starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of the target compound from both more polar and less polar impurities. nih.govgoogle.com Detection is commonly achieved using a UV detector, leveraging the aromatic ring's absorbance, or a more universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Stationary Phase/Column | Polar (e.g., SPB-1000, modified polyethylene glycol) or Non-polar (e.g., Equity-1, poly(dimethylsiloxane)) sigmaaldrich.com | Reversed-Phase C18 or C8 nih.govmdpi.com |
| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) cdc.gov | Gradient of Water and Acetonitrile/Methanol google.com |
| Detector | Flame Ionization Detector (FID) | UV-Vis Diode Array Detector (DAD) nih.gov |
| Sample Preparation | Often requires derivatization to increase volatility | Direct injection of dissolved sample |
| Typical Application | Purity testing, analysis of volatile impurities | Quantification, stability studies, impurity profiling finechem-mirea.ru |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to HPLC, particularly for preparative-scale separations. chromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. For the separation of polar compounds like this compound, the low polarity of pure CO2 is insufficient for elution. chromatographytoday.com Therefore, a polar organic co-solvent, such as methanol, is added to the mobile phase to increase its elution strength. rsc.org
The primary advantages of SFC over HPLC for preparative separations include significantly faster separation times due to the low viscosity and high diffusivity of the mobile phase, and reduced environmental impact due to the replacement of large volumes of organic solvents with CO2. researchgate.net The collection of purified fractions is also simplified, as the CO2 component of the mobile phase vaporizes upon depressurization, leaving the purified compound in a small volume of the organic co-solvent. The selection of a polar stationary phase is crucial for retaining and effectively separating polar analytes. chromatographytoday.comresearchgate.net
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled analytical power, offering both quantitative data and structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. It is an essential tool for identifying unknown impurities and confirming the structure of the target analyte. scholarsresearchlibrary.com For aromatic alcohols, the molecular ion peak in the mass spectrum can sometimes be weak, but characteristic fragmentation patterns provide a reliable fingerprint for identification. whitman.edu
For this compound, electron ionization (EI) would likely lead to characteristic fragmentation including the loss of water ([M-18]), cleavage of the C-C bond alpha to the oxygen (α-cleavage), and cleavage of the bond between the propyl chain and the benzene (B151609) ring (benzylic cleavage).
| m/z Value (Predicted) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 178 | [M-H₂O]⁺ | Loss of a water molecule from one propyl alcohol chain |
| 160 | [M-2H₂O]⁺ | Loss of two water molecules |
| 135 | [M-CH₂CH₂CH₂OH]⁺ | Cleavage of one entire hydroxypropyl side chain |
| 117 | [C₉H₉]⁺ | Benzylic cleavage and rearrangement |
| 105 | [C₇H₅O]⁺ | Cleavage of the propyl chain with charge retention on a benzoyl-like fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of alkylbenzenes |
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of polar, high-molecular-weight, or thermally labile compounds that are not amenable to GC-MS. chromatographyonline.com It is particularly well-suited for analyzing this compound in complex biological or environmental samples. nih.govnih.gov Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods usually generate a prominent protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+Na]⁺), allowing for unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment these parent ions, providing structural information that aids in the definitive identification of the compound and its metabolites or degradation products. chromatographyonline.com
Development of Chiral Separation Methods for Enantiomeric Purity Assessment
A critical point of consideration is that the structure of this compound is achiral. The molecule possesses a plane of symmetry and lacks any stereocenters, meaning it does not exist as a pair of enantiomers. Therefore, an assessment of "enantiomeric purity" on the compound itself is not applicable.
However, the principles of chiral separation are highly relevant in contexts where this compound is used as a precursor or intermediate in the synthesis of new chiral molecules. If this achiral diol were to be chemically modified in a way that introduces a chiral center—for example, through an asymmetric enzymatic reaction on one of the hydroxyl groups—the resulting product mixture would require chiral separation methods to resolve the newly formed enantiomers.
In such a scenario, two primary strategies for chiral separation using chromatography are employed:
Direct Method (Chiral Stationary Phases): The mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). csfarmacie.cz The CSP interacts differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases which rely on π-π interactions. csfarmacie.czlibretexts.org For separating chiral alcohols, CSPs that can engage in specific hydrogen bonding are often effective. nih.gov
Indirect Method (Chiral Derivatization): The mixture of enantiomers is first reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. chiralpedia.com Diastereomers have different physical properties and can be separated on a standard, achiral chromatography column (e.g., a C18 HPLC column). nih.gov This approach circumvents the need for a specialized and often expensive chiral column. chiralpedia.com
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Direct (Chiral Stationary Phase) | Enantiomers are separated on a column containing a chiral selector. csfarmacie.cz | No sample derivatization needed; analyte can be recovered unchanged. | CSPs can be expensive and may have limited applicability. libretexts.org |
| Indirect (Chiral Derivatizing Agent) | Enantiomers are converted into diastereomers, which are then separated on a standard achiral column. wikipedia.org | Uses conventional, less expensive columns; can improve detection. chiralpedia.com | Requires a suitable functional group for derivatization; reaction must proceed to completion without racemization. nih.gov |
Research Applications in Chemical Sciences Involving 3 3 3 Hydroxypropyl Phenyl Propan 1 Ol
Role as Building Blocks in Complex Organic Synthesis
The presence of two primary hydroxyl groups on a stable aromatic core makes 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol a useful bifunctional building block in the construction of more complex molecular architectures.
While direct utilization of this compound as a precursor for existing pharmaceutical agents is not extensively documented, its structural motifs are present in several key pharmaceutical intermediates. For instance, compounds like 3-phenyl-3-hydroxypropylamine are crucial intermediates in the synthesis of various antidepressant drugs. google.comchemimpex.com The synthesis of such intermediates often involves multi-step processes starting from materials like styrene. google.com
The structure of this compound offers a potential alternative synthetic route to derivatives of pharmaceutical interest. The two hydroxyl groups can be chemically modified or converted to other functional groups, such as amines or halides, to generate novel intermediates. The 1,3-disubstituted pattern of the benzene (B151609) ring is a common feature in many bioactive molecules, and the propyl side chains provide conformational flexibility that can be advantageous for binding to biological targets. libretexts.orgvaia.com
Table 1: Potential Pharmaceutical Intermediates Derivable from this compound
| Intermediate Class | Potential Synthetic Transformation | Therapeutic Area of Interest |
| Diamine derivatives | Conversion of hydroxyl groups to amines | Antidepressants, Antihistamines |
| Dihalide derivatives | Conversion of hydroxyl groups to halides | Precursors for further functionalization |
| Dicarboxylic acid derivatives | Oxidation of hydroxyl groups | Linkers in drug-conjugates |
This table presents hypothetical applications based on the chemical structure of the compound and known synthetic transformations.
The 1,3-disubstituted benzene moiety is a recurring structural theme in a variety of natural products. The flexible propyl side chains of this compound allow for the synthesis of analogs of natural products where this structural feature is present. By modifying the terminal hydroxyl groups, chemists can introduce different functionalities to probe structure-activity relationships or to enhance the biological activity of a natural product scaffold.
Investigation of Molecular Interactions and Recognition Processes
The meta-disubstituted benzene core of this compound provides a well-defined platform for studying non-covalent interactions. The spatial arrangement of the two hydroxypropyl arms can facilitate the formation of intramolecular hydrogen bonds or interactions with other molecules in supramolecular assemblies. nih.govmdpi.com
The study of host-guest chemistry often employs molecules with pre-organized binding sites. rsc.orgibs.re.krnih.gov The flexible side chains of this compound, capped with hydrogen-bonding hydroxyl groups, could potentially form complexes with various guest molecules. The benzene ring can participate in π-stacking interactions, while the hydroxyl groups can act as hydrogen bond donors and acceptors. This dual nature allows for the investigation of complex recognition processes that are fundamental to biological systems and materials science. sc.edu
Development of Novel Catalytic Systems Utilizing the Compound
The 1,3-disubstituted benzene framework can serve as a scaffold for the design of new ligands for catalysis. By chemically modifying the terminal hydroxyl groups to include coordinating moieties such as phosphines, amines, or thiols, it is possible to create bidentate ligands. The geometry imposed by the meta-substitution on the benzene ring can influence the coordination geometry around a metal center, and consequently, the catalytic activity and selectivity of the resulting complex.
For example, related 1,3-disubstituted benzene structures have been used to create ligands for transition metal catalysts. These catalysts have shown activity in various organic transformations. The flexibility of the propyl chains in this compound-derived ligands could allow for the formation of stable chelate complexes with a range of metal ions, making them attractive candidates for the development of new homogeneous catalysts.
Environmental Chemical Fate and Transformation of 3 3 3 Hydroxypropyl Phenyl Propan 1 Ol
Formation and Identification of Environmental Transformation Products
Further scientific investigation is required to determine the environmental behavior and potential impacts of 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol. Without such research, any attempt to detail its environmental fate would be speculative and would not meet the standards of scientific accuracy.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Routes
The development of novel and efficient synthetic methodologies is paramount for accessing 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol and its derivatives in higher yields and under more environmentally benign conditions. Future research could pivot from traditional multi-step procedures, which may involve protecting groups and harsh reagents, towards more elegant and atom-economical approaches.
Unconventional strategies worthy of investigation include:
Catalytic C-H Activation/Functionalization: Direct activation and subsequent functionalization of the aromatic C-H bonds of a benzene (B151609) precursor with appropriate three-carbon synthons could offer a more direct and efficient route, minimizing pre-functionalization steps.
Domino/Cascade Reactions: Designing a reaction sequence where multiple bond-forming events occur in a single pot from simple precursors could significantly enhance synthetic efficiency.
Biocatalysis: Employing enzymes or whole-cell systems for the selective hydroxylation or chain elongation on an aromatic core could provide a green and highly selective synthetic pathway.
Photoredox Catalysis: Visible-light-mediated reactions could enable novel bond formations and functional group interconversions under mild conditions, potentially offering new pathways to the target molecule.
A comparative overview of potential synthetic approaches is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| C-H Activation | High atom economy, reduced step count | Regioselectivity control, catalyst development |
| Domino Reactions | Increased efficiency, reduced waste | Design of suitable precursors and catalysts |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |
| Photoredox Catalysis | Mild conditions, novel reactivity | Photosensitizer selection, reaction optimization |
Application of Advanced Spectroscopic Techniques for In-Situ Studies
Understanding the dynamic behavior of this compound, particularly in complex environments or during self-assembly processes, necessitates the use of advanced spectroscopic techniques capable of in-situ analysis. These methods can provide real-time information on molecular interactions, conformational changes, and kinetic processes.
Future analytical research could focus on:
Time-Resolved Fluorescence Spectroscopy: To probe the local environment and dynamics of the molecule, especially if fluorescent tags are incorporated into its structure or if it interacts with fluorescent probes.
Surface-Enhanced Raman Spectroscopy (SERS): For studying the molecule's adsorption and orientation on metallic nanostructures, which could be relevant for sensing or nanotechnology applications. mdpi.com
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: Techniques like NOESY could elucidate through-space interactions, providing insights into folding or aggregation phenomena in solution.
In-Situ Infrared (IR) Spectroscopy: To monitor changes in hydrogen bonding and other intermolecular interactions during processes like self-assembly or in response to external stimuli.
Computational Design of New Analogs with Tailored Properties
Computational chemistry and molecular modeling offer powerful tools for the rational design of new analogs of this compound with specific, pre-defined properties. By modifying the core structure, researchers can tune its electronic, physical, and self-assembly characteristics for various applications.
Key areas for computational exploration include:
Density Functional Theory (DFT) Calculations: To predict the geometric and electronic properties of novel analogs, including their reactivity and spectroscopic signatures.
Molecular Dynamics (MD) Simulations: To model the self-assembly behavior of the parent molecule and its derivatives in different solvents and to understand the non-covalent interactions driving these processes. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies: To develop models that correlate structural features with desired properties, enabling the high-throughput screening of virtual libraries of new analogs.
Potential modifications to the parent structure and their predicted effects are summarized in Table 2.
| Structural Modification | Potential Tailored Property | Relevant Computational Technique |
| Varying alkyl chain length | Modify hydrophobicity/hydrophilicity balance | MD Simulations |
| Introducing aromatic substituents | Tune π-π stacking interactions, electronic properties | DFT Calculations |
| Replacing hydroxyl groups | Alter hydrogen bonding capabilities, introduce new functionalities | QSPR, MD Simulations |
| Isomeric substitution patterns | Control molecular geometry and packing | DFT Calculations, MD Simulations |
Emerging Applications in Interdisciplinary Research
The bifunctional nature of this compound, with its rigid aromatic core and flexible, hydrogen-bonding side chains, makes it a promising candidate for applications in supramolecular chemistry and nanotechnology.
Supramolecular Chemistry:
The ability of molecules to form larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. acs.orgtsijournals.com The hydroxyl groups on the propyl chains of this compound can participate in hydrogen bonding, while the central phenyl ring can engage in π-π stacking interactions. nih.govnih.gov This combination of interactions could drive the self-assembly of the molecule into various supramolecular architectures, such as nanofibers, vesicles, or organogels. nih.gov Future research could explore:
The self-assembly behavior in different solvents to create novel soft materials.
The use of these self-assembled structures as templates for the synthesis of nanomaterials.
The development of stimuli-responsive systems where the self-assembly can be controlled by external factors like temperature, pH, or light.
Nanotechnology:
Self-assembled nanostructures derived from organic molecules are of great interest for a range of nanotechnological applications. nih.govresearchgate.net The potential of this compound to form well-defined nanoscale objects could be harnessed for:
Drug Delivery: Encapsulation of therapeutic agents within self-assembled nanostructures could provide a vehicle for controlled release. nih.gov
Nanosensing: Functionalization of the molecule could lead to self-assembled systems that change their properties (e.g., fluorescence) upon binding to a target analyte.
Molecular Electronics: The aromatic core suggests potential for charge transport, and ordered assemblies could be investigated for their electronic properties. The self-assembly of aromatic peptides into nanostructures provides a biological precedent for creating functional nano-architectures. ntmdt-si.comreading.ac.uk
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for producing 3-[3-(3-Hydroxypropyl)phenyl]propan-1-ol with high purity?
- Methodological Answer : Catalytic hydrogenation of cinnamaldehyde derivatives (e.g., 3-phenylpropyl-1-acetate) under controlled pressure (1–5 bar H₂) yields 3-phenylpropan-1-ol, a structurally related compound. Fractional distillation coupled with GC-MS can isolate the product with >95% purity . For the target compound, analogous strategies involving hydroxypropyl functionalization via nucleophilic substitution (e.g., using mesylate intermediates) are recommended, as demonstrated in cinacalcet synthesis .
Q. How can structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify hydroxyl and phenyl proton environments, and HPLC-MS (electrospray ionization) for molecular weight validation. Cross-reference with stereochemical data from fluorinated analogs (e.g., (S)-3-amino-3-(4-fluorophenyl)propan-1-ol) to resolve chiral centers .
Q. What are the stability considerations for this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperatures (4–40°C). Monitor degradation via LC-UV at 254 nm. Hydroxypropyl groups may undergo oxidation; stabilize with antioxidants (e.g., BHT) in storage buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or hydrophilic substituents (e.g., benzimidazolium salts) at the phenyl or hydroxypropyl positions. Test anti-proliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with fluorinated γ-amino alcohol derivatives to assess fluorination effects .
Q. What computational tools predict stereochemical outcomes during derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic substitution reactions. Validate with experimental optical rotation data from chiral analogs (e.g., (S)-3-amino-3-(4-fluorophenyl)propan-1-ol) .
Q. How can impurity profiles be characterized for regulatory compliance?
- Methodological Answer : Employ LC-QTOF-MS to detect trace impurities (e.g., 3-[3-(trifluoromethyl)phenyl]propan-1-ol, a cinacalcet byproduct). Quantify using external calibration curves and reference standards per ICH Q3A guidelines .
Q. What in vivo toxicity models are suitable for preliminary safety assessment?
- Methodological Answer : Use zebrafish embryos (Danio rerio) for acute toxicity screening (LC₅₀ determination). For chronic effects, administer doses (10–100 mg/kg) to rodent models and monitor hepatic/renal biomarkers (ALT, BUN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
